![molecular formula C20H15Cl2N3OS B2827293 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 691883-94-0](/img/structure/B2827293.png)

6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

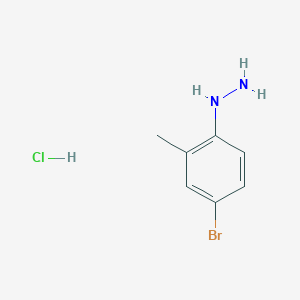

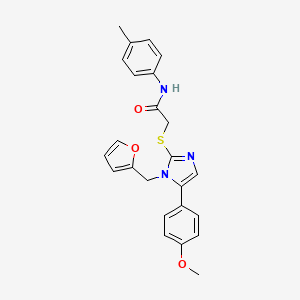

The compound “6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime” is a type of organic compound known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It is a cell-permeable imidazothiazole compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of imidazo[2,1-b]thiazole-based chalcone derivatives were synthesized using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reactions demonstrated the benefits of microwave (MW) reactions: convenient operation, short reaction time, and good yields .Molecular Structure Analysis

The molecular weight of this compound is 436.74 and its molecular formula is C19H12Cl3N3OS . More detailed structural analysis would require specific spectroscopic data such as NMR or X-ray crystallography.Chemical Reactions Analysis

This compound is known to act as a constitutive androstane receptor (CAR) agonist . It displays >100-fold selectivity over PXR receptors and no activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR . It induces CAR nuclear translocation and expression of CYP2B6 in hepatocytes in vitro .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Grignard Reagent Addition : The addition of Grignard reagents to 5-alkylamino-4H-imidazole 3-oxides leads to the synthesis of new pH-sensitive spin probes. This process involves the preparation of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides, conversion to 5-cyano derivatives, and treatment with AlkMgX to yield stable nitroxides (Kirilyuk et al., 2003).

Stereoisomerization Studies : CITCO, a compound structurally similar to the one , was studied for its stereochemical properties, specifically focusing on its E- and Z-isomers. This study provides insights into the molecule's stability and potential therapeutic applications by understanding its isomerization behavior (Diethelm-Varela et al., 2020).

Pharmacology and Biological Activity

Herbicidal Activity : Derivatives of imidazo[2,1-b]thiazole, including oximes, were synthesized and tested as potential herbicides. Some compounds showed significant activity in various agricultural conditions, highlighting the potential for developing new herbicidal agents (Andreani et al., 1991).

Cytotoxic Activity : A series of 2-(4-chlorobenzyl)-5,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazoles demonstrated cytotoxic activity against various human and murine cancer cell lines. This study suggests the potential for these compounds in cancer therapy, with specific derivatives inducing apoptosis without arresting the cell cycle (Kumar et al., 2014).

Material Science and Other Applications

Synthesis and Crystal Structure : The synthesis and crystal structure analysis of derivatives provide fundamental insights into their molecular configurations and potential applications in material science and molecular engineering (Banu et al., 2010).

Antimicrobial and Antituberculosis Activity : Imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives were synthesized and evaluated for their antimicrobial and antituberculosis activities. This research underscores the importance of these compounds in developing new antimicrobial agents (Ramprasad et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2N3OS/c1-13-2-4-14(5-3-13)19-18(25-8-9-27-20(25)24-19)11-23-26-12-15-6-7-16(21)10-17(15)22/h2-11H,12H2,1H3/b23-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVZAUPGGVORAB-FOKLQQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenoxy]acetic acid](/img/structure/B2827212.png)

![N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2827215.png)

![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2827218.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2827220.png)

![N-(3,4-dimethylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2827222.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2827223.png)

![3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2827226.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B2827233.png)